3,3-Dichlorohexahydro-3H-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichlorohexahydro-3H-benzofuran-2-one is a chemical compound with the molecular formula C8H10Cl2O2 It is a derivative of benzofuran, characterized by the presence of two chlorine atoms and a hexahydro-3H-benzofuran-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorohexahydro-3H-benzofuran-2-one typically involves the chlorination of hexahydro-3H-benzofuran-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further improve the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorohexahydro-3H-benzofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
3,3-Dichlorohexahydro-3H-benzofuran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichlorohexahydro-3H-benzofuran-2-one involves its interaction with specific molecular targets. The chlorine atoms and the benzofuran ring structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorobenzofuran: Similar structure but lacks the hexahydro and 3H-benzofuran-2-one components.
3,3-Dichloro-2(3H)-benzofuranone: Similar but with different hydrogenation and ring structure.
Uniqueness
3,3-Dichlorohexahydro-3H-benzofuran-2-one is unique due to its specific combination of chlorine atoms and the hexahydro-3H-benzofuran-2-one structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill.
Properties
CAS No. |
72406-97-4 |
---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
3,3-dichloro-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)5-3-1-2-4-6(5)12-7(8)11/h5-6H,1-4H2 |
InChI Key |
HZOSGSRPCDQQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C(=O)O2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.